4-bromo-8-(2,2,2-trifluoroethoxy)quinoline

Monoamine oxidase Neurodegeneration Parkinson's disease

This halogenated quinoline is a selective MAO-B inhibitor (122-fold selectivity) and a key intermediate for HCV protease inhibitors. The 8-trifluoroethoxy group enhances metabolic stability, while the C4 bromine enables efficient Suzuki-Miyaura cross-coupling for late-stage diversification. Essential for focused library synthesis and SAR studies.

Molecular Formula C11H7BrF3NO
Molecular Weight 306.08 g/mol
CAS No. 1774513-60-8
Cat. No. B6150250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-8-(2,2,2-trifluoroethoxy)quinoline
CAS1774513-60-8
Molecular FormulaC11H7BrF3NO
Molecular Weight306.08 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C(=C1)OCC(F)(F)F)Br
InChIInChI=1S/C11H7BrF3NO/c12-8-4-5-16-10-7(8)2-1-3-9(10)17-6-11(13,14)15/h1-5H,6H2
InChIKeyIYDCGBHWOYNBCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-8-(2,2,2-trifluoroethoxy)quinoline (CAS 1774513-60-8): A Bifunctional Quinoline Building Block for Selective MAO-B Inhibition and HCV Protease Inhibitor Synthesis


4-Bromo-8-(2,2,2-trifluoroethoxy)quinoline (CAS 1774513-60-8) is a halogenated quinoline derivative with the molecular formula C₁₁H₇BrF₃NO and a molecular weight of 306.08 g/mol [1]. It features a bromine atom at the C4 position and a 2,2,2-trifluoroethoxy group at the C8 position of the quinoline core. This substitution pattern confers distinct electronic and steric properties, making the compound a versatile intermediate in medicinal chemistry and a selective inhibitor of monoamine oxidase B (MAO-B) [2].

Why 4-Bromo-8-(2,2,2-trifluoroethoxy)quinoline Cannot Be Substituted by Generic 8-Hydroxyquinoline or 8-Methoxyquinoline Analogs


Simple substitution of the 8-position trifluoroethoxy group with hydroxyl (-OH) or methoxy (-OCH₃) in structurally analogous quinolines results in a complete loss of MAO-B selectivity and altered synthetic utility. The 2,2,2-trifluoroethoxy moiety introduces a strong electron-withdrawing effect and increased lipophilicity, which directly modulate binding affinity to MAO isoforms [1]. In contrast, 8-hydroxyquinoline derivatives lack this electronic tuning and exhibit non-selective or reversed MAO inhibition profiles [2]. Furthermore, the C4 bromine atom in the target compound is strategically positioned for regioselective cross-coupling reactions, a synthetic handle that is compromised in analogs lacking the trifluoroethoxy group due to altered ring electronics [3].

Quantitative Evidence for Differentiating 4-Bromo-8-(2,2,2-trifluoroethoxy)quinoline from In-Class Analogs


Superior MAO-B Selectivity: 122-Fold Preference Over MAO-A

The target compound exhibits a pronounced selectivity for MAO-B over MAO-A. In recombinant human enzyme assays, 4-bromo-8-(2,2,2-trifluoroethoxy)quinoline inhibited MAO-B with an IC₅₀ of 0.471 μM, whereas inhibition of MAO-A required a substantially higher concentration (IC₅₀ = 57.3 μM) [1]. This represents a 122-fold selectivity window (calculated as 57.3 μM / 0.471 μM ≈ 122).

Monoamine oxidase Neurodegeneration Parkinson's disease

Validated Synthetic Utility in HCV Protease Inhibitor Intermediates

U.S. Patent US8633320 explicitly discloses bromo-substituted quinolines of formula (I), which encompass 4-bromo-8-(2,2,2-trifluoroethoxy)quinoline, as essential intermediates for the preparation of hepatitis C viral (HCV) protease inhibitors [1]. The patent demonstrates that the C4 bromine atom is critical for subsequent cross-coupling steps to install aryl, heteroaryl, alkyl, alkenyl, or alkynyl groups, a synthetic versatility not present in non-brominated quinoline analogs.

Antiviral Hepatitis C Protease inhibitor

Enhanced Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The C4 bromine atom in 4-bromo-8-(2,2,2-trifluoroethoxy)quinoline serves as an efficient leaving group for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and vinyl groups [1]. In contrast, the C4-chloro analog (4-chloro-8-(2,2,2-trifluoroethoxy)quinoline) exhibits significantly reduced reactivity under standard coupling conditions due to the higher bond dissociation energy of the C–Cl bond (≈402 kJ/mol) compared to C–Br (≈339 kJ/mol) [2]. This difference translates to slower reaction rates and lower yields for the chloro analog, making the bromo derivative the preferred choice for synthetic efficiency.

Suzuki-Miyaura coupling Cross-coupling C–C bond formation

Recommended Application Scenarios for 4-Bromo-8-(2,2,2-trifluoroethoxy)quinoline Based on Quantitative Evidence


Development of Selective MAO-B Inhibitors for Parkinson's Disease

The 122-fold selectivity for MAO-B over MAO-A (IC₅₀ MAO-B = 0.471 μM; IC₅₀ MAO-A = 57.3 μM) positions 4-bromo-8-(2,2,2-trifluoroethoxy)quinoline as a promising starting point for structure-activity relationship (SAR) studies aimed at developing new MAO-B inhibitors [1]. The trifluoroethoxy group enhances metabolic stability and blood-brain barrier penetration, while the C4 bromine provides a handle for further functionalization to optimize potency and pharmacokinetics.

Synthesis of HCV Protease Inhibitor Intermediates

As explicitly claimed in U.S. Patent US8633320, bromo-substituted quinolines of this class are key intermediates in the preparation of HCV protease inhibitors [2]. Researchers and procurement specialists in antiviral drug discovery should prioritize this compound for building focused libraries targeting hepatitis C viral replication.

Building Block for Late-Stage Diversification in Medicinal Chemistry

The C4 bromine atom enables efficient Suzuki-Miyaura cross-coupling reactions, allowing the introduction of diverse aryl and heteroaryl groups at a late stage in the synthesis [3]. This late-stage diversification strategy is particularly valuable for generating compound libraries with varied pharmacophores while maintaining the favorable electronic and lipophilic profile conferred by the 8-trifluoroethoxy substituent.

Fluorescent Probe Development Utilizing the Quinoline Core

The quinoline scaffold is a known fluorophore, and substitution with electron-withdrawing groups (such as 2,2,2-trifluoroethoxy) can modulate emission wavelengths and quantum yields [4]. The C4 bromine provides a convenient attachment point for conjugation to biomolecules or other fluorophores, making this compound a useful starting material for developing fluorescent sensors and imaging agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-bromo-8-(2,2,2-trifluoroethoxy)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.